Oxamic Acid Potassium Salt

Description

BenchChem offers high-quality Oxamic Acid Potassium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxamic Acid Potassium Salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;oxamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3NO3.K/c3-1(4)2(5)6;/h(H2,3,4)(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSLCBKISHMXGLT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])N.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2KNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80175386 | |

| Record name | Acetic acid, aminooxo-, monopotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21141-31-1 | |

| Record name | Acetic acid, aminooxo-, monopotassium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021141311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, aminooxo-, monopotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis and characterization of oxamic acid potassium salt"

An In-depth Technical Guide to the Synthesis and Characterization of Potassium Oxamate

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and characterization of potassium oxamate (also known as potassium aminooxoacetate). Oxamic acid and its derivatives are of significant interest to the scientific community, particularly for their role as inhibitors of enzymes such as lactate dehydrogenase (LDH), a key target in cancer metabolism research. This document offers a detailed narrative on the synthesis, purification, and multi-faceted characterization of potassium oxamate, designed for researchers, chemists, and professionals in drug development. The protocols are presented with an emphasis on the underlying chemical principles, safety considerations, and the logic behind experimental choices to ensure reproducibility and high purity of the final product.

Introduction: The Scientific Rationale

The glycolytic pathway is a central pillar of cellular metabolism. In many proliferative diseases, particularly cancer, there is a marked upregulation of glycolysis even in the presence of oxygen—a phenomenon known as the Warburg effect. Lactate dehydrogenase (LDH) is a critical enzyme in this altered metabolic state, catalyzing the conversion of pyruvate to lactate. Inhibition of LDH is therefore a promising therapeutic strategy to selectively target cancer cells. Oxamate, a structural analog of pyruvate, is a well-established competitive inhibitor of LDH. The potassium salt of oxamic acid is often preferred for its stability and solubility in aqueous media, making it a valuable tool for in-vitro and in-vivo studies. This guide details a robust and accessible method for its preparation and rigorous characterization.

Synthesis of Potassium Oxamate: A Two-Step Approach

The synthesis of potassium oxamate is efficiently achieved through a two-step process. The first step involves the ammonolysis of a dialkyl oxalate, such as diethyl oxalate, to form an intermediate ammonium oxamate. The second step is a salt metathesis reaction where the ammonium cation is displaced by a potassium cation using a strong base like potassium hydroxide, liberating ammonia gas and yielding the desired product.

Underlying Chemical Principles

-

Step 1: Ammonolysis of Diethyl Oxalate. Diethyl oxalate features two electrophilic ester carbonyl carbons. Ammonia, a potent nucleophile, attacks these carbons. In a controlled reaction, one ester group is converted to a primary amide, forming ethyl oxamate. With aqueous ammonia, this further hydrolyzes and reacts to form the ammonium salt of oxamic acid (ammonium oxamate). The reaction is driven by the stability of the amide bond formed.[1][2][3]

-

Step 2: Salt Metathesis. Ammonium oxamate is then treated with potassium hydroxide (KOH). The hydroxide ion is a stronger base than the oxamate anion and will deprotonate any remaining carboxylic acid groups, while the potassium ion displaces the ammonium ion (NH₄⁺). The ammonium ion, in the presence of excess hydroxide, establishes an equilibrium with ammonia (NH₃) and water. Heating the reaction mixture shifts this equilibrium to the right, driving off ammonia gas and promoting the formation of the thermodynamically stable potassium oxamate salt.[4][5][6]

Experimental Protocol

Materials and Reagents:

| Reagent | Formula | M.W. ( g/mol ) | CAS No. | Purity |

| Diethyl Oxalate | C₆H₁₀O₄ | 146.14 | 95-92-1 | ≥99% |

| Ammonium Hydroxide | NH₄OH | 35.04 | 1336-21-6 | 28-30% aq. soln. |

| Potassium Hydroxide | KOH | 56.11 | 1310-58-3 | ≥85% (pellets) |

| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | 95% or Absolute |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | ACS Grade |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | - |

Equipment:

-

Round-bottom flasks (250 mL and 500 mL)

-

Magnetic stirrer and stir bars

-

Reflux condenser

-

Heating mantle or oil bath

-

Beakers and graduated cylinders

-

Büchner funnel and filter flask

-

Vacuum source

-

pH paper or pH meter

-

Drying oven or vacuum desiccator

Step-by-Step Procedure:

-

Step 1: Synthesis of Ammonium Oxamate Intermediate

-

In a 500 mL round-bottom flask equipped with a magnetic stir bar, add 100 mL of concentrated ammonium hydroxide solution (28-30%).

-

Cool the flask in an ice bath to approximately 0-5 °C.

-

Slowly add 29.2 g (0.2 mol) of diethyl oxalate dropwise to the cold, stirring ammonia solution over a period of 30 minutes. A white precipitate will form.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

-

-

Step 2: Conversion to Potassium Oxamate

-

To the stirring suspension of ammonium oxamate, add a solution of 13.2 g (0.2 mol, assuming 85% purity) of potassium hydroxide dissolved in 50 mL of deionized water.

-

Fit the flask with a reflux condenser and gently heat the mixture to 50-60 °C in a water bath for 2 hours. The evolution of ammonia gas should be apparent. (Caution: Perform this step in a well-ventilated fume hood).

-

Monitor the reaction by periodically checking the pH of the vapor with moist pH paper; the reaction is complete when the vapor is no longer basic (no longer turns red litmus paper blue).

-

-

Work-up and Purification

-

Cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation.

-

Collect the white crystalline solid by vacuum filtration using a Büchner funnel.

-

Wash the crude product with two 30 mL portions of cold ethanol, followed by one 30 mL portion of diethyl ether to remove residual water and organic impurities.

-

Dry the purified potassium oxamate in a vacuum oven at 60 °C for 4-6 hours or in a desiccator over a suitable drying agent until a constant weight is achieved.

-

Safety and Handling

-

Diethyl Oxalate: Combustible liquid that causes severe skin and eye irritation.[7][8][9] It is harmful if swallowed.[10] Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[7]

-

Ammonium Hydroxide: Corrosive and causes severe skin burns and eye damage. The vapor is irritating to the respiratory system. Always handle in a fume hood.

-

Potassium Hydroxide: Highly corrosive and causes severe skin burns and eye damage.[11][12][13] It is a hygroscopic solid that reacts exothermically with water.[11] Wear chemical-resistant gloves, a lab coat, and chemical splash goggles when handling the solid and its solutions.[11][12]

Synthesis Workflow Diagram

Caption: A multi-technique approach for comprehensive characterization.

Conclusion

This guide has outlined a robust and reliable protocol for the synthesis of potassium oxamate from readily available starting materials. The two-step procedure involving ammonolysis followed by salt metathesis is efficient and scalable. Furthermore, the comprehensive characterization suite described, employing FTIR, NMR, thermal analysis, and XRD, provides a validated system for confirming the identity, structure, and purity of the final product. By adhering to the principles and methodologies presented herein, researchers can confidently prepare high-quality potassium oxamate for use in a wide range of scientific applications, from fundamental enzyme kinetics to preclinical drug development studies.

References

- INOES Group. (2022, December 1).

- Cole-Parmer.

- Sigma-Aldrich. (2024, September 6).

- CDH Fine Chemical.

- University of Puerto Rico at Mayagüez.

- Carl ROTH.

- Durham Tech.

- Fisher Scientific. (2024, February 2).

- ChemicalBook.

- INEOS Group. (2022, December 1).

- Wikipedia.

- Benchchem.

- ResearchGate. (2025, August 7). Spectral (DFT-IR, FT-IR and UV) similarities and differences between substrate (pyruvate)

- ChemicalBook. (2022, April 15).

- ResearchGate. FTIR spectra of the synthesized compounds (a)

- Google Patents.

- Stack Exchange. (2018, January 10).

- ResearchGate. (2014, December 10).

- Analyst (RSC Publishing).

- NIST.

- Benchchem.

- ResearchGate. Synthesis of intermediates 4a–k. Reagents and conditions: (i)

- Penn State Materials Research Institute. Thermal Analysis.

- ECHEMI.

- ResearchGate.

- Benchchem. thermal analysis (TGA/DSC)

- YouTube. (2019, January 7).

- The Synthesis of Potassium Trisoxalatoferrate(III)

- PrepChem.com.

- Table S1.

- ResearchGate. (2025, August 9).

- Google P

- Reddit. (2020, June 16). Mixing ammonium with potassium hydroxide.

- ResearchGate. (2025, August 7).

- Raman Study of Fe doped Potassium Oxalate Monohydrate crystals grown by Slow evapor

- NIH. High-Throughput Indirect Quantitation of 13C Enriched Metabolites Using 1H NMR.

- PubMed.

- ResearchGate. (2025, August 6). The X-ray crystal structural characterization of dipotassium bisoxalato copper(II)

- Flinn Scientific.

- PubMed. (2016, November 15). High-Throughput Indirect Quantitation of 13 C Enriched Metabolites Using 1 H NMR.

- Measuring the x-ray resolving power of bent potassium acid phthal

- You-iggy. (2022, June 12). (NH4)2Cr2O7 + 2KOH → K2Cr2O7 + 2NH3↑ + 2H2O.

- 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. (2025, November 6).

- ResearchGate. (2018, October 24). XRD, FE-SEM, FT-IR and ESR studies of cation deficient potassium tris(oxalato)ferrate(III)

- NIH. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide.

- Quora. (2020, November 11).

- ResearchGate.

- PubMed. [Reaction of diethyl oxalate with compounds containing a ketone group and analytical application of this reaction. I. Determination of optimum parameters for the reaction].

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. echemi.com [echemi.com]

- 4. reddit.com [reddit.com]

- 5. you-iggy.com [you-iggy.com]

- 6. quora.com [quora.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. fishersci.fr [fishersci.fr]

- 9. chemicalbook.com [chemicalbook.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 12. uprm.edu [uprm.edu]

- 13. ineos.com [ineos.com]

An In-depth Technical Guide to the Chemical and Physical Properties of Potassium Oxamate

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of potassium oxamate, a compound of significant interest in metabolic research and drug development. While exhaustive experimental data on its fundamental physical properties remain elusive in readily available literature, this document synthesizes the known chemical characteristics, its critical role as a metabolic inhibitor, and detailed protocols for its application in experimental settings. The guide is structured to provide researchers with a foundational understanding of potassium oxamate, focusing on its synthesis, mechanism of action as a lactate dehydrogenase (LDH) inhibitor, and practical methodologies for its use in laboratory research. We will clearly delineate between established experimental data, computed properties, and inferred characteristics to maintain scientific integrity.

Introduction and Chemical Identity

Potassium oxamate is the potassium salt of oxamic acid. Structurally, it is an analog of pyruvate, a key intermediate in cellular metabolism. This structural similarity is the basis for its primary biological function as a competitive inhibitor of lactate dehydrogenase (LDH)[1]. By inhibiting LDH, potassium oxamate plays a crucial role in modulating cellular energy pathways, making it a valuable tool in cancer biology, metabolic disorders, and other therapeutic areas where metabolic reprogramming is a key feature.

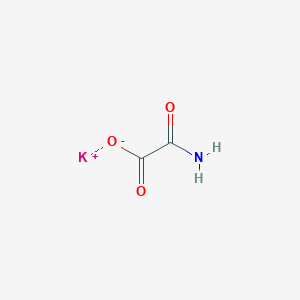

Chemical Structure:

Figure 1. Chemical Structure of Potassium Oxamate

Physicochemical Properties

Table 1: Physicochemical Properties of Potassium Oxamate

| Property | Value | Source/Comment |

| Molecular Formula | C₂H₂KNO₃ | PubChem CID: 23663672 |

| Molecular Weight | 127.14 g/mol | PubChem CID: 23663672 (Computed) |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | Data not available | Not to be confused with potassium oxalate (~160 °C decomposition) |

| Solubility | Expected to be soluble in water | Inferred from the ionic nature and solubility of similar salts |

| Density | Data not available | |

| pKa (of Oxamic Acid) | ~1.6 | Inferred from related dicarboxylic acids |

Note on Data Gaps: The lack of extensive experimental data on the physical properties of potassium oxamate highlights an area for further fundamental research. Researchers synthesizing or working with this compound are encouraged to perform and publish characterization data to contribute to the collective scientific knowledge.

Synthesis and Characterization

Synthesis of Potassium Oxamate

A specific, peer-reviewed protocol for the synthesis of potassium oxamate is not widely documented. However, its preparation can be readily achieved through a standard acid-base neutralization reaction. The following procedure is a generalized method based on the synthesis of similar salts, such as potassium sulfamate from sulfamic acid and potassium hydroxide[2].

Reaction Scheme:

H₂NCOCOOH (Oxamic Acid) + KOH → K[H₂NCOCOO] + H₂O

General Laboratory-Scale Synthesis Protocol:

-

Dissolution of Reactants:

-

In a beaker, dissolve a molar equivalent of potassium hydroxide (KOH) in a minimal amount of distilled water. Caution: This reaction is exothermic. Allow the solution to cool to room temperature.

-

In a separate, larger beaker, create a suspension of oxamic acid in distilled water.

-

-

Neutralization Reaction:

-

Slowly add the cooled potassium hydroxide solution to the oxamic acid suspension while stirring continuously with a magnetic stirrer.

-

Monitor the pH of the reaction mixture. The addition of KOH should continue until a neutral pH (~7.0) is achieved, indicating the complete neutralization of the oxamic acid.

-

-

Isolation and Purification:

-

The resulting solution of potassium oxamate can be concentrated by gentle heating or rotary evaporation to induce crystallization.

-

Cool the concentrated solution in an ice bath to maximize crystal formation.

-

Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol or another suitable organic solvent in which potassium oxamate has low solubility to remove any remaining impurities.

-

Dry the purified potassium oxamate crystals in a desiccator or a vacuum oven at a low temperature.

-

Rationale for Procedural Choices:

-

The slow addition of the strong base (KOH) to the acid suspension helps to control the exothermic nature of the neutralization reaction.

-

Stirring ensures a homogenous reaction mixture and complete reaction.

-

Crystallization from a concentrated aqueous solution is a standard method for isolating water-soluble salts.

-

Washing with a cold organic solvent in which the salt is poorly soluble is an effective way to remove water-soluble impurities without significant loss of the product.

Spectroscopic Characterization (Predicted)

FTIR Spectroscopy:

Based on studies of sodium oxamate, the infrared spectrum is expected to show characteristic peaks corresponding to the functional groups present[3].

-

N-H stretching: Around 3200-3400 cm⁻¹

-

C=O stretching (amide I): Around 1650-1680 cm⁻¹

-

C=O stretching (carboxylate): Around 1600-1630 cm⁻¹

-

N-H bending (amide II): Around 1550-1580 cm⁻¹

-

C-N stretching: Around 1400 cm⁻¹

NMR Spectroscopy:

-

¹H NMR: Due to the absence of C-H bonds, a proton NMR spectrum of potassium oxamate in D₂O would likely show a broad signal for the -NH₂ protons, the chemical shift of which would be dependent on concentration and temperature.

-

¹³C NMR: Two distinct signals are expected in the ¹³C NMR spectrum:

-

One signal for the amide carbonyl carbon, expected to be in the range of 160-170 ppm.

-

Another signal for the carboxylate carbon, also expected in a similar downfield region, potentially around 165-175 ppm.

-

Mechanism of Action: Inhibition of Lactate Dehydrogenase

The primary and most studied biological activity of potassium oxamate is its competitive inhibition of lactate dehydrogenase (LDH), particularly the LDH-A isoform which is often upregulated in cancer cells[1].

Figure 3. Workflow for In Vitro LDH Inhibition Assay

Cell Viability Assay (MTT or CCK-8)

This protocol outlines a colorimetric assay to assess the effect of potassium oxamate on the viability and proliferation of cultured cells.

Materials:

-

Cancer cell lines of interest

-

96-well cell culture plates

-

Complete culture medium

-

Potassium oxamate stock solutions

-

MTT or CCK-8 reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of potassium oxamate. Include untreated control wells.

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).[4]

-

Reagent Addition:

-

For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals. Then, remove the medium and add a solubilization solution to dissolve the crystals.[4]

-

For CCK-8 assay: Add CCK-8 solution to each well and incubate for 1-4 hours.[5]

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[4][5]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ values.

Seahorse XF Glycolysis Stress Test

This assay measures the real-time extracellular acidification rate (ECAR), an indicator of glycolysis, to assess the impact of potassium oxamate on cellular metabolic function.[6]

Materials:

-

Seahorse XF Analyzer

-

Seahorse XF cell culture microplates

-

Seahorse XF Glycolysis Stress Test Kit (containing glucose, oligomycin, and 2-deoxyglucose)

-

Potassium oxamate

-

Cells of interest

Protocol:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to attach.

-

Treatment: Treat cells with potassium oxamate for the desired duration before the assay.

-

Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF base medium and incubate the plate in a non-CO₂ incubator.

-

Cartridge Hydration and Loading: Hydrate the sensor cartridge and load the injection ports with glucose, oligomycin (an ATP synthase inhibitor), and 2-DG (a glucose analog that inhibits glycolysis).

-

Seahorse XF Analysis: Place the cell plate and sensor cartridge into the Seahorse XF Analyzer and run the Glycolysis Stress Test protocol.

-

Data Analysis: The instrument will measure real-time changes in ECAR in response to the injected compounds. Analyze the data to determine the effect of potassium oxamate on key parameters of glycolysis, such as glycolytic capacity and glycolytic reserve.

Safety and Handling

A specific Safety Data Sheet (SDS) for potassium oxamate is not widely available. However, based on the properties of related compounds like potassium oxalate, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling the compound.

-

Inhalation: Avoid inhaling dust. Handle in a well-ventilated area or use a fume hood.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[7]

-

Ingestion: Harmful if swallowed. Do not eat, drink, or smoke when handling the compound.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

Potassium oxamate is a valuable chemical tool for researchers in drug development and metabolic studies. Its primary utility lies in its well-characterized role as a competitive inhibitor of lactate dehydrogenase. While there is a notable lack of comprehensive experimental data on its fundamental physical properties, its biological mechanism of action is well-established, and robust protocols for its use in cellular and enzymatic assays are available. This guide provides a consolidated resource for understanding and applying potassium oxamate in a research setting, while also highlighting areas where further characterization is needed to build a more complete profile of this important compound.

References

-

Cui, J., et al. (2021). Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model. Frontiers in Oncology, 11, 643938. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23663672, Potassium oxamate. Retrieved from [Link]

-

Seahorse Bioscience. (n.d.). Preparation of XF Glycolysis Stress Test Compounds for Running an XF 96 Assay. Retrieved from [Link]

-

Spandidos Publications. (2013). Inhibition of LDH-A by oxamate induces G2/M arrest, apoptosis and increases radiosensitivity in nasopharyngeal carcinoma cells. Oncology Reports, 30(6), 2983-2991. [Link]

-

Techno PharmChem. (n.d.). Potassium Oxalate Material Safety Data Sheet. Retrieved from [Link]

-

Wikipedia. (n.d.). Oxamate. Retrieved from [Link]

-

Ye, W., et al. (2016). Oxamate Improves Glycemic Control and Insulin Sensitivity via Inhibition of Tissue Lactate Production in db/db Mice. PLOS ONE, 11(3), e0150943. [Link]

-

Zhai, X., et al. (2014). Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells. Oncology Reports, 31(5), 2259-2266. [Link]

-

Wikipedia. (n.d.). Potassium osmate. Retrieved from [Link]

-

ResearchGate. (2025). Spectral (DFT-IR, FT-IR and UV) similarities and differences between substrate (pyruvate) and inhibitor (oxamate) of lactic dehydrogenase (LDH). Retrieved from [Link]

Sources

- 1. Oxamate - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. US2033097A - Process for the preparation of potassium oxalate from potassium formate - Google Patents [patents.google.com]

- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 5. tycmhoffman.com [tycmhoffman.com]

- 6. unige.ch [unige.ch]

- 7. bio-protocol.org [bio-protocol.org]

"mechanism of action of oxamic acid potassium salt as an enzyme inhibitor"

An In-depth Technical Guide to the Mechanism of Action of Potassium Oxamate as an Enzyme Inhibitor

Executive Summary

Potassium oxamate, the potassium salt of oxamic acid, is a classical and widely studied inhibitor of the enzyme Lactate Dehydrogenase (LDH). As a structural analog of the substrate pyruvate, oxamate functions as a potent competitive inhibitor, binding directly to the active site of LDH and preventing the interconversion of pyruvate and lactate. This inhibitory action disrupts the final step of anaerobic glycolysis, leading to significant downstream cellular effects, including reduced ATP production, induction of apoptosis, and cell cycle arrest. Its mechanism has been thoroughly characterized through kinetic studies and X-ray crystallography, revealing key molecular interactions within the enzyme's active site. This guide provides a detailed examination of the molecular mechanism, kinetic profile, and experimental validation of potassium oxamate's inhibitory action, offering a comprehensive resource for researchers in enzymology, cancer biology, and drug development.

Introduction to Lactate Dehydrogenase and the Role of Oxamate

Lactate Dehydrogenase (LDH) is a critical tetrameric, NADH-dependent enzyme that catalyzes the reversible conversion of pyruvate to lactate, a key step in cellular metabolism.[1][2] In healthy cells under aerobic conditions, pyruvate is primarily directed into the mitochondrial tricarboxylic acid (TCA) cycle for efficient ATP generation through oxidative phosphorylation.[3] However, in cancerous cells, a metabolic shift known as the "Warburg effect" occurs, where cells preferentially utilize glycolysis for energy production even in the presence of oxygen.[4][5] This metabolic reprogramming relies heavily on LDH, particularly the LDH-A isoform, to regenerate NAD+ from NADH, which is essential for maintaining a high glycolytic rate.[4][5]

Given its central role in tumor metabolism, LDH has emerged as an attractive therapeutic target.[4][6] Potassium oxamate (the salt of oxamic acid) is a well-established pyruvate analog that acts as a competitive inhibitor of LDH.[7][8] By blocking LDH activity, oxamate disrupts the glycolytic pathway in cancer cells, making it an invaluable tool for studying cellular bioenergetics and a promising candidate for therapeutic strategies.[5][9]

Molecular Mechanism of Action

The inhibitory effect of potassium oxamate is rooted in its structural similarity to the enzyme's natural substrate, pyruvate, allowing it to effectively compete for and occupy the LDH active site.

Target Enzyme: Lactate Dehydrogenase (LDH)

LDH exists as different isozymes, assembled from two primary subunits, LDH-A (or M for muscle) and LDH-B (or H for heart), forming various tetramers (e.g., LDH-A4, LDH-B4, and mixed heterotetramers).[2] A third subunit, LDH-C, is found specifically in testes.[2][10] While oxamate can inhibit all isozymes, its effects are most pronounced in systems highly reliant on LDH-A, such as many cancer cell lines.[6][10] The active site of each subunit contains a binding pocket for the coenzyme NADH and the substrate pyruvate.[11] A crucial structural feature is a mobile surface loop (residues 96-111) that closes over the active site after the coenzyme and substrate bind, creating the necessary environment for catalysis.[11]

Competitive Inhibition of Pyruvate Binding

Oxamate is an isostere of pyruvate, meaning it has a similar shape and volume.[8] It competitively binds to the active site of the LDH-NADH binary complex, preventing pyruvate from binding and thus halting the catalytic reaction.[9][12][13] Kinetic studies consistently demonstrate this competitive inhibition pattern with respect to pyruvate.[2][10] This mode of action is characterized by an increase in the apparent Michaelis constant (Km) for the substrate with no change in the maximum reaction velocity (Vmax), as the inhibition can be overcome by sufficiently high concentrations of the substrate.[14]

The diagram below illustrates the principle of competitive inhibition at the LDH active site.

Structural Basis of Inhibition

X-ray crystallography studies of the LDH-NADH-oxamate ternary complex have provided a detailed view of the inhibitor's binding mode.[1][11] Like pyruvate, oxamate is positioned in the active site through a series of crucial hydrogen bonds and electrostatic interactions with key amino acid residues. The carboxylate group of oxamate forms strong twin hydrogen bonds with the side chain of Arginine 168 (Arg168).[11] Additional stability is provided by interactions with residues such as Arginine 105 (Arg105) and Histidine 192 (His192), which are essential for catalysis.[11][15] The binding of oxamate induces the same closure of the active site loop as the natural substrate, locking the inhibitor in place and rendering the enzyme catalytically inactive.[11][15]

Enzyme Kinetics and Potency

The efficacy of an inhibitor is quantified by its kinetic parameters, primarily the inhibition constant (Ki) or dissociation constant (Kd), which represents the concentration of inhibitor required to produce half-maximum inhibition.

Kinetic Parameters

The potency of oxamate varies slightly between different LDH isozymes and species. Kinetic studies have determined dissociation constants in the micromolar to low millimolar range, confirming its status as a potent inhibitor.

| Enzyme Source | LDH Isozyme | Dissociation Constant (mM) | Reference |

| Mouse | LDH-A4 | 0.080 | [2][10] |

| Mouse | LDH-B4 | 0.060 | [2][10] |

| Mouse | LDH-C4 | 0.030 | [2][10] |

| Human | LDH-A | 0.026 (26 µM) | [11] |

| Pig Heart | LDH-H4 (B4) | 6.8 | [16] |

| Rabbit Muscle | LDH-M4 (A4) | 16.0 | [16] |

Lineweaver-Burk Analysis

The competitive inhibition mechanism of oxamate can be visualized using a double reciprocal plot, or Lineweaver-Burk plot. In this analysis, the reciprocal of the reaction velocity (1/V) is plotted against the reciprocal of the substrate concentration (1/[S]). For a competitive inhibitor, this results in a series of lines that intersect at the y-axis (1/Vmax), indicating that Vmax is unchanged, while the x-intercept (-1/Km) increases, reflecting the apparent increase in Km.

Experimental Validation Protocols

The inhibition of LDH by potassium oxamate can be reliably quantified using an in vitro spectrophotometric assay. This protocol measures the decrease in NADH concentration, which absorbs light at 340 nm.

In Vitro LDH Activity Assay Protocol

This protocol is designed to determine the inhibitory potential (e.g., IC50) of potassium oxamate on purified LDH or in cell lysates.

Materials:

-

Purified LDH enzyme or cell lysate containing LDH

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.2)

-

NADH solution (prepared fresh)

-

Sodium pyruvate solution

-

Potassium oxamate stock solution

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Step-by-Step Methodology:

-

Prepare Reagent Master Mix: In a microcentrifuge tube, prepare a master mix containing the phosphate buffer and NADH. The final concentration of NADH in the well should be around 100-200 µM.[1] Keep this mix on ice and protected from light.

-

Prepare Inhibitor Dilutions: Perform a serial dilution of the potassium oxamate stock solution in the assay buffer to create a range of concentrations to be tested (e.g., from 0 mM to 50 mM).

-

Set Up Assay Plate:

-

Add 5 µL of each oxamate dilution (or buffer for the 'no inhibitor' control) to triplicate wells of the 96-well plate.

-

Add 175 µL of the Reagent Master Mix to each well.

-

Add 10 µL of the LDH enzyme solution to each well.

-

Mix gently by tapping the plate.

-

-

Pre-incubation: Incubate the plate at a constant temperature (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.[2]

-

Initiate Reaction: Add 10 µL of the sodium pyruvate solution to each well to start the reaction. The final pyruvate concentration should be close to its Km value to ensure sensitivity to competitive inhibition.[2]

-

Measure Absorbance: Immediately begin kinetic measurements by reading the absorbance at 340 nm every 30-60 seconds for a period of 5-10 minutes. The rate of decrease in absorbance is proportional to LDH activity.

-

Data Analysis:

-

Calculate the initial reaction velocity (V) for each concentration of oxamate by determining the slope of the linear portion of the absorbance vs. time curve.

-

Normalize the velocities to the 'no inhibitor' control (set to 100% activity).

-

Plot the percent activity against the logarithm of the oxamate concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Experimental Workflow Diagram

Cellular Consequences and Therapeutic Implications

The inhibition of LDH by oxamate has profound effects on cellular metabolism and function, which underpins its use as a tool in research and its potential as a therapeutic agent.

Disruption of Glycolysis and Energy Metabolism

By blocking the conversion of pyruvate to lactate, oxamate causes an intracellular accumulation of pyruvate and NADH. This disrupts the regeneration of NAD+ required for glycolysis, leading to a bottleneck in the pathway.[7] The consequences include:

-

Decreased ATP Production: Inhibition of the high-rate glycolytic pathway leads to a significant drop in cellular ATP levels, particularly in cancer cells that are highly dependent on this pathway for energy.[6][17]

-

Reduced Lactate Secretion: Oxamate treatment markedly reduces the production and secretion of lactate.[5][9] This can alter the tumor microenvironment, as high lactate levels are associated with acidosis, immune suppression, and metastasis.

-

Increased Oxidative Stress: The metabolic shift can lead to an increase in mitochondrial reactive oxygen species (ROS), which can trigger apoptotic pathways.[4][6]

Applications in Research and Drug Development

Oxamate is widely used as a tool compound to investigate the consequences of LDH inhibition in various biological contexts.

-

Cancer Research: Studies have shown that oxamate can suppress cancer cell proliferation, induce G2/M cell cycle arrest, and promote apoptosis.[4][6] It has also been shown to increase the sensitivity of cancer cells to radiation therapy.[4][6]

-

Metabolic Studies: It is used to force a metabolic shift from glycolysis towards oxidative phosphorylation, allowing researchers to study cellular plasticity and mitochondrial function.[3]

-

Fertility Control: The LDH-C4 isozyme is crucial for sperm motility. Selective inhibitors of LDH-C4, including derivatives of oxamate, have been investigated for their potential in fertility control.[2][10]

Conclusion

Potassium oxamate is a potent and specific competitive inhibitor of Lactate Dehydrogenase. Its mechanism of action is well-defined at the molecular, kinetic, and structural levels. By acting as a structural mimic of pyruvate, it effectively blocks the LDH active site, leading to a disruption of glycolysis and a cascade of downstream cellular events. This well-characterized mechanism makes potassium oxamate an indispensable tool for researchers studying cellular metabolism and a foundational molecule in the development of next-generation LDH inhibitors for therapeutic applications in oncology and beyond.

References

- Cervantes-Paz, B., et al. (2010). Oxamic acid analogues as LDH-C4-specific competitive inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Gornall, A. G., et al. (n.d.). Oxamate as a Differential Inhibitor of Lactate Dehydrogenase Isoenzymes. Clinical Chemistry.

- Cervantes-Paz, B., et al. (2010). Oxamic acid analogues as LDH-C4-specific competitive inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Larsen, R. W., et al. (2004).

- Zhai, X., et al. (2013). Inhibition of LDH-A by oxamate induces G2/M arrest, apoptosis and increases radiosensitivity in nasopharyngeal carcinoma cells. Oncology Reports.

- Abcam. (n.d.).

- Zhai, X., et al. (2013). Inhibition of LDH-A by Oxamate Induces G2/M Arrest, Apoptosis and Increases Radiosensitivity in Nasopharyngeal Carcinoma Cells. PubMed.

- Cervantes-Paz, B., et al. (2010). Oxamic acid analogues as LDH-C4-specific competitive inhibitors. PubMed.

- Kovack, R. J., et al. (2019).

- Gutfreund, H., & Cantwell, B. (1958). Lactic dehydrogenase. V.

- Perry, J. A., et al. (2021). Activity of the Lactate Dehydrogenase Inhibitor Oxamic Acid against the Fermentative Bacterium Streptococcus mitis/oralis. MDPI.

- Gutfreund, H., & Cantwell, B. (1958). Lactic Dehydrogenase. Journal of Biological Chemistry.

- Li, Y., et al. (2021). Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model. Frontiers in Oncology.

- Brooks, B. R., & Schlessman, J. L. (2009).

- Istvan, E. S., et al. (2005).

- Granchi, C., et al. (2013). Search for Human Lactate Dehydrogenase A Inhibitors Using Structure-Based Modeling.

- Tuengler, P., et al. (1980).

- Feng, Y., et al. (2018). Different effects of oxamate on the cell viability and LDH enzyme...

- Zhai, X., et al. (2013). Inhibition of LDH-A by oxamate induces G2/M arrest, apoptosis and increases radiosensitivity in nasopharyngeal carcinoma cells.

- Wikipedia. (n.d.).

- Reddit. (2022).

- Gartsbein, M., et al. (2018).

- Zhai, X., et al. (2014). Oxamate-mediated inhibition of lactate dehydrogenase induces protective autophagy in gastric cancer cells: Involvement of the Akt–mTOR signaling pathway.

- Zhai, X., et al. (2015).

Sources

- 1. Small molecule cores demonstrate non-competitive inhibition of lactate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. LACTATE DEHYDROGENASE INHIBITION WITH OXAMATE EXERTS BONE ANABOLIC EFFECT - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of LDH-A by oxamate induces G2/M arrest, apoptosis and increases radiosensitivity in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model [frontiersin.org]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Activity of the Lactate Dehydrogenase Inhibitor Oxamic Acid against the Fermentative Bacterium Streptococcus mitis/oralis: Bactericidal Effects and Prevention of Daptomycin Resistance In Vitro and in an Ex Vivo Model [mdpi.com]

- 8. Oxamate - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Search for Human Lactate Dehydrogenase A Inhibitors Using Structure-Based Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] Lactic dehydrogenase. V. Inhibition by oxamate and by oxalate. | Semantic Scholar [semanticscholar.org]

- 13. bqexperimental.wordpress.com [bqexperimental.wordpress.com]

- 14. reddit.com [reddit.com]

- 15. Lactate Dehydrogenase Undergoes a Substantial Structural Change to Bind its Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. karger.com [karger.com]

- 17. spandidos-publications.com [spandidos-publications.com]

The Role of Potassium Oxamate in the Inhibition of Lactate Dehydrogenase (LDH): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lactate dehydrogenase (LDH) is a critical enzyme in anaerobic glycolysis, a metabolic pathway frequently exploited by cancer cells to sustain their rapid proliferation. The inhibition of LDH has therefore emerged as a promising therapeutic strategy. This technical guide provides a comprehensive overview of oxamic acid potassium salt (potassium oxamate) as a potent inhibitor of LDH. We delve into the molecular basis of its inhibitory action, rooted in its structural similarity to the natural substrate, pyruvate. This guide offers detailed, field-proven protocols for assessing LDH inhibition in a laboratory setting, complete with data interpretation insights. Furthermore, we explore the isoenzyme selectivity of oxamate and discuss the broader therapeutic implications of LDH inhibition in oncology and beyond. This document is intended to serve as a valuable resource for researchers actively engaged in the study of cancer metabolism and the development of novel LDH-targeted therapeutics.

Introduction: The Central Role of Lactate Dehydrogenase (LDH) in Cellular Metabolism

Lactate dehydrogenase (LDH) is a key oxidoreductase enzyme that catalyzes the reversible conversion of lactate to pyruvate, with the concomitant reduction of NAD+ to NADH and vice versa.[1] This reaction is a crucial checkpoint in anaerobic metabolism, particularly in tissues with high energy demands or under hypoxic conditions, such as vigorously contracting muscles and rapidly proliferating tumor cells.[1][2]

In the context of cancer, many tumor cells exhibit a metabolic phenotype known as the Warburg effect, characterized by a high rate of glycolysis even in the presence of oxygen.[2] This metabolic reprogramming leads to increased production of lactate, which is facilitated by the upregulation of LDH, particularly the LDH-A isoform.[3][4] The overproduction of lactate contributes to an acidic tumor microenvironment, which promotes tumor invasion, metastasis, and immune evasion.[3][5] Consequently, the inhibition of LDH is a compelling strategy to disrupt cancer cell metabolism, leading to a reduction in ATP production, an increase in oxidative stress, and ultimately, cell death.[6][7]

The Molecular Basis of LDH Inhibition by Oxamate

The inhibitory effect of oxamate, the active component of potassium oxamate, on LDH is a classic example of competitive inhibition. This is fundamentally due to its structural resemblance to the enzyme's natural substrate, pyruvate.[2][8]

Structural Mimicry: Pyruvate vs. Oxamate

Oxamate (C₂H₂NO₃⁻) is an isostere of pyruvate (C₃H₃O₃⁻), meaning they have a similar shape and volume.[8] The key structural difference lies in the substitution of the methyl group in pyruvate with an amino group in oxamate.[9] This subtle change is significant: while the overall molecular architecture allows oxamate to fit into the active site of LDH, the difference in the chemical nature of the amino group compared to the methyl group prevents it from undergoing the catalytic reaction.

Caption: 2D structures of Pyruvate and Oxamate.

Mechanism of Competitive Inhibition

The catalytic cycle of LDH involves the binding of the cofactor NADH to the enzyme, followed by the binding of pyruvate.[1] A hydride ion is then transferred from NADH to pyruvate, forming lactate and NAD+.[1]

Oxamate, due to its structural similarity to pyruvate, competes for the same active site on the LDH-NADH complex.[10] However, once bound, it cannot accept the hydride ion from NADH, effectively forming a dead-end ternary complex. This sequestration of the enzyme in an inactive state prevents the binding and conversion of pyruvate to lactate, thereby inhibiting the enzyme's function.[10]

Caption: Competitive inhibition of LDH by oxamate.

Potassium Oxamate as a Tool for LDH Inhibition

For laboratory research, potassium oxamate serves as a convenient and effective source of the active inhibitor, the oxamate anion.

Properties and Preparation of Potassium Oxamate Solution

Potassium oxamate can be synthesized by the reaction of oxamic acid with potassium hydroxide in an appropriate solvent, followed by purification.[5] For most in vitro applications, a stock solution of potassium oxamate is prepared in a suitable buffer (e.g., phosphate-buffered saline or Tris-HCl) and then diluted to the desired final concentration in the assay medium. It is crucial to ensure the final pH of the assay solution is maintained, as LDH activity is pH-dependent.[11]

In Vitro Assessment of LDH Inhibition by Potassium Oxamate: A Technical Protocol

A robust and reproducible in vitro assay is essential for characterizing the inhibitory potential of compounds like potassium oxamate. The following protocol outlines a standard spectrophotometric method for measuring LDH activity and its inhibition.

Principle of the LDH Inhibition Assay

The activity of LDH is typically measured by monitoring the change in absorbance at 340 nm.[1] This is the wavelength at which NADH absorbs light, while NAD+ does not. In the direction of pyruvate reduction to lactate, the consumption of NADH results in a decrease in absorbance at 340 nm. Conversely, in the direction of lactate oxidation to pyruvate, the production of NADH leads to an increase in absorbance at 340 nm.[11] The rate of change in absorbance is directly proportional to the enzyme activity.

Materials and Reagents

-

Purified LDH enzyme (e.g., from bovine heart or rabbit muscle)

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADH solution (e.g., 10 mM in buffer)

-

Pyruvate solution (e.g., 100 mM in buffer)

-

Potassium oxamate stock solution (e.g., 1 M in buffer)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Step-by-Step Experimental Protocol

-

Prepare Reagent Mix: For each reaction, prepare a reagent mix containing the buffer, NADH, and the desired concentration of potassium oxamate.

-

Enzyme Addition: Add the LDH enzyme solution to the reagent mix in the microplate wells.

-

Initiate Reaction: Start the reaction by adding the pyruvate solution to each well.

-

Kinetic Measurement: Immediately place the microplate in the spectrophotometer and measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).

-

Controls: Include appropriate controls:

-

No inhibitor control: To determine the uninhibited enzyme activity.

-

No enzyme control: To account for any non-enzymatic NADH oxidation.

-

No substrate control: To ensure the enzyme is not active without its substrate.

-

Caption: Experimental workflow for an LDH inhibition assay.

Data Analysis and Interpretation

The initial velocity (V₀) of the reaction is determined from the linear portion of the absorbance versus time plot. The percentage of inhibition for each concentration of potassium oxamate is calculated relative to the uninhibited control. By plotting the percentage of inhibition against the logarithm of the inhibitor concentration, a dose-response curve can be generated, from which the half-maximal inhibitory concentration (IC₅₀) can be determined. For a more detailed kinetic analysis, Lineweaver-Burk or Dixon plots can be used to determine the inhibition constant (Ki) and confirm the competitive mechanism of inhibition.

Isoenzyme Selectivity of Oxamate

Humans have two primary LDH subunits, LDH-A (or M) and LDH-B (or H), which combine to form five different isoenzymes (LDH-1 to LDH-5) with varying tissue distributions and kinetic properties.[1] While oxamate is a general inhibitor of LDH, some studies have shown that it and its derivatives can exhibit a degree of selectivity for different isoenzymes.[12] For instance, certain N-substituted oxamates have demonstrated preferential inhibition of the sperm-specific LDH-C4 isoenzyme.[13] This opens up the possibility of developing more targeted LDH inhibitors with reduced off-target effects.

Therapeutic Implications and Future Directions of LDH Inhibition

The inhibition of LDH by compounds such as oxamate has significant therapeutic potential, primarily in the field of oncology.[2][14] By disrupting the glycolytic pathway in cancer cells, LDH inhibitors can lead to a decrease in ATP production, an increase in reactive oxygen species (ROS), and the induction of apoptosis.[6][7]

Table 1: IC50 Values of Oxamate in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (24h) | Reference |

| A549 | Non-Small Cell Lung Cancer | 58.53 ± 4.74 mmol/L | [15] |

| H1975 | Non-Small Cell Lung Cancer | 32.13 ± 2.50 mmol/L | [15] |

| H1395 | Non-Small Cell Lung Cancer | 19.67 ± 1.53 mmol/L | [15] |

| CNE-1 | Nasopharyngeal Carcinoma | 74.6 mmol/L | [7] |

| CNE-2 | Nasopharyngeal Carcinoma | 62.3 mmol/L | [7] |

| H1299 | Non-Small Cell Lung Cancer | 32.13 ± 2.50 mmol/L |

It is important to note that the high IC50 values observed in some studies may present a challenge for in vivo applications. Therefore, a key area of future research is the development of more potent and selective LDH inhibitors with improved pharmacokinetic properties. Combination therapies, where LDH inhibitors are used in conjunction with other anticancer agents, also represent a promising avenue for future investigation.[10]

Conclusion

Potassium oxamate is a valuable and well-characterized tool for the in vitro inhibition of lactate dehydrogenase. Its action as a competitive inhibitor, stemming from its structural analogy to pyruvate, is a cornerstone of its utility in studying the role of LDH in cellular metabolism. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize potassium oxamate in their investigations, ultimately contributing to the advancement of novel therapeutic strategies targeting metabolic vulnerabilities in cancer and other diseases.

References

-

OPS Diagnostics. Lactate Dehydrogenase (LDH) Assay Protocol. [Link]

-

Wikipedia. Oxamate. [Link]

-

ResearchGate. Comparison of pyruvate and oxamate binding to the active site of PFL. [Link]

-

Cell Biologics Inc. LDH Assay. [Link]

-

Reddit. How do you argue that Oxamat is a competitive inhibitor for LDH in presence of Pyruvate? [Link]

-

Unknown. Laboratory 4 Assay for L-Lactate Dehydrogenase. [Link]

-

Farhana, A., & Lappin, S. L. (2023). Biochemistry, Lactate Dehydrogenase. In StatPearls. StatPearls Publishing. [Link]

-

Mishra, D., & Kengeri, S. S. (2022). Role of LDH in tumor glycolysis: Regulation of LDHA by small molecules for cancer therapeutics. Bioorganic & Medicinal Chemistry, 72, 116965. [Link]

-

Granchi, C., Bertini, S., Macchia, M., & Minutolo, F. (2010). Inhibitors of lactate dehydrogenase isoforms and their therapeutic potentials. Current Medicinal Chemistry, 17(7), 672–697. [Link]

-

MDPI. Analogues of Oxamate, Pyruvate, and Lactate as Potential Inhibitors of Plasmodium knowlesi Lactate Dehydrogenase Identified Using Virtual Screening and Verified via Inhibition Assays. [Link]

-

Seth, P., et al. (2020). Lactate dehydrogenase A: A key player in carcinogenesis and potential target in cancer therapy. Cancer Biology & Therapy, 21(9), 771-783. [Link]

-

University of California, Davis. The Synthesis of Potassium Trisoxalatoferrate(III) Trihydrate. [Link]

-

ResearchGate. Structures of pyruvate and oxamate derived inhibitors37. [Link]

-

Morales-Ibanez, O., et al. (2007). Selective inhibition of the sperm-specific lactate dehydrogenase isozyme-C4 by N-isopropyl oxamate. Molecular Reproduction and Development, 74(8), 1042-1048. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Multifaceted Role of Potassium Oxalate in Modern Chemistry. [Link]

-

PDB. Small molecule cores demonstrate non-competitive inhibition of lactate dehydrogenase. [Link]

-

Zhai, X., et al. (2013). Inhibition of LDH-A by oxamate induces G2/M arrest, apoptosis and increases radiosensitivity in nasopharyngeal carcinoma cells. Oncology Reports, 30(6), 2983-2990. [Link]

-

Emery, R. J., & Higgins, M. J. (1972). Oxamate as a differential inhibitor of lactate dehydrogenase isoenzymes. Enzyme, 13(4), 170-176. [Link]

-

MDPI. Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells. [Link]

-

Li, Y., et al. (2021). Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model. Frontiers in Oncology, 11, 630172. [Link]

-

James, I. O., et al. (2020). LACTATE DEHYDROGENASE INHIBITION WITH OXAMATE EXERTS BONE ANABOLIC EFFECT. Bone, 138, 115488. [Link]

- Google Patents.

-

ResearchGate. Does anyone know how to synthesis of potassium oxalate? [Link]

-

Kingchem. High Purity Potassium Oxalate as an Effective Chelating Agent for Various Applications and Benefits. [Link]

-

Ma, J., et al. (2015). Oxamate-mediated inhibition of lactate dehydrogenase induces protective autophagy in gastric cancer cells: involvement of the Akt-mTOR signaling pathway. Cell Death & Disease, 6, e1624. [Link]

-

Rodríguez-Páez, L., et al. (2010). Oxamic acid analogues as LDH-C4-specific competitive inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(4), 578-584. [Link]

-

NIH. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [Link]

-

Zhai, X., et al. (2014). Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells. Oncology Reports, 33(1), 299-306. [Link]

-

NIH. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. [Link]

-

NIH. Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells. [Link]

-

MDPI. Activity of the Lactate Dehydrogenase Inhibitor Oxamic Acid against the Fermentative Bacterium Streptococcus mitis/oralis: Bactericidal Effects and Prevention of Daptomycin Resistance In Vitro and in an Ex Vivo Model. [Link]

-

ResearchGate. Oxamate-mediated inhibition of lactate dehydrogenase induces protective autophagy in gastric cancer cells: Involvement of the Akt–mTOR signaling pathway. [Link]

-

Yiwu Yaji Biological Technology Co., Ltd. [Chemical Knowledge]:Properties and uses of potassium oxalate. [Link]

Sources

- 1. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Properties and uses of potassium oxalate-Chemwin [en.888chem.com]

- 4. holowiki.org [holowiki.org]

- 5. Potassium oxalate synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Oxamate - Wikipedia [en.wikipedia.org]

- 9. reddit.com [reddit.com]

- 10. cellbiologics.com [cellbiologics.com]

- 11. tycmhoffman.com [tycmhoffman.com]

- 12. US2033097A - Process for the preparation of potassium oxalate from potassium formate - Google Patents [patents.google.com]

- 13. High Purity Potassium Oxalate as an Effective Chelating Agent for Various Applications and Benefits [thinkdochemicals.com]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model [frontiersin.org]

"structural analysis of potassium oxamate"

An In-depth Technical Guide to the Structural Analysis of Potassium Oxamate

Introduction

Potassium oxamate (C₂H₂KNO₃), the potassium salt of oxamic acid, is a small organic molecule of significant interest to researchers in metabolic pathways and drug development.[1] Structurally, it is an analog of pyruvate, the end-product of glycolysis. This structural mimicry allows potassium oxamate to act as a competitive inhibitor of lactate dehydrogenase (LDH), the enzyme responsible for the conversion of pyruvate to lactate.[2] By inhibiting LDH, oxamate has been investigated for its potential as an anti-cancer agent, as many cancer cells rely on high rates of glycolysis and subsequent lactate production for their proliferation.[3] Furthermore, its role in modulating metabolic pathways has led to its use in studying insulin resistance and bone anabolism.[4]

A thorough understanding of the structural and physicochemical properties of potassium oxamate is paramount for its application in these research areas. The precise three-dimensional arrangement of atoms, the nature of its chemical bonds, and its behavior under different analytical conditions directly influence its biological activity, stability, and formulation potential. This technical guide provides a comprehensive overview of the key analytical techniques employed for the structural elucidation of potassium oxamate, offering both theoretical insights and practical, field-proven methodologies.

Chemical Properties of Potassium Oxamate

| Property | Value | Source |

| Molecular Formula | C₂H₂KNO₃ | PubChem |

| Molecular Weight | 127.14 g/mol | PubChem |

| Appearance | White to almost white crystalline powder | [1] |

| Synonyms | Potassium aminooxoacetate, Oxamidic acid potassium salt | [1] |

| CAS Number | 21141-31-1 | [1] |

I. Synthesis of High-Purity Potassium Oxamate

The foundational step for any structural analysis is the availability of a pure, crystalline sample. While various synthetic routes to related compounds exist, a straightforward and reliable method for producing potassium oxamate is through the neutralization of oxamic acid with a potassium base. The causality behind this choice lies in the simplicity and high yield of acid-base reactions, which typically produce clean products with minimal side reactions.

Figure 1: Workflow for the synthesis of potassium oxamate.

Experimental Protocol: Synthesis

-

Reagent Preparation: In a 100 mL beaker, dissolve 8.91 g (0.1 mol) of oxamic acid in 30 mL of deionized water. Gentle heating may be required to achieve full dissolution. In a separate beaker, prepare a solution of 5.61 g (0.1 mol) of potassium hydroxide in 20 mL of deionized water.

-

Neutralization: While stirring the oxamic acid solution, slowly add the potassium hydroxide solution dropwise using a burette or dropping funnel. Monitor the pH of the solution; the endpoint is reached at a neutral pH (~7.0).

-

Crystallization: Cool the resulting solution in an ice bath for 30-60 minutes to facilitate the precipitation of potassium oxamate.

-

Isolation: Collect the white crystalline precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with two portions of 15 mL of cold ethanol to remove any unreacted starting materials and excess water.

-

Drying: Dry the purified potassium oxamate in a vacuum oven at 50-60°C to a constant weight.

II. Crystallographic Analysis: The Definitive Structure

Single-crystal X-ray diffraction (XRD) stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the overall crystal packing, which are governed by ionic forces and hydrogen bonding.

Predicted Molecular Geometry of the Oxamate Anion

| Parameter | Predicted Value | Rationale |

| C-C Bond Length | ~1.54 Å | Typical for a single bond between two sp² hybridized carbons. |

| C=O (amide) Bond Length | ~1.24 Å | Characteristic of a carbonyl group adjacent to a nitrogen. |

| C=O (carboxylate) Bond Length | ~1.25 Å | Delocalized double bond character in the carboxylate group. |

| C-N Bond Length | ~1.33 Å | Shorter than a typical C-N single bond due to amide resonance. |

| O-C-C Bond Angle | ~115° | Reflects the trigonal planar geometry with some steric influence. |

| N-C-C Bond Angle | ~117° | Consistent with sp² hybridization. |

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals suitable for XRD by slow evaporation of a saturated aqueous solution of synthesized potassium oxamate at room temperature.

-

Crystal Mounting: Select a well-formed, defect-free crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. A preliminary screening will determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Process the collected diffraction data to obtain a set of structure factors. The crystal structure is solved using direct methods or Patterson methods and then refined using least-squares algorithms to achieve the best fit between the calculated and observed diffraction patterns.

III. Vibrational Spectroscopy: A Molecular Fingerprint

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful non-destructive technique for identifying the functional groups within a molecule. These two techniques are complementary; FTIR measures the absorption of infrared radiation due to changes in the dipole moment during a vibration, while Raman spectroscopy measures the inelastic scattering of laser light due to changes in polarizability.

For potassium oxamate, these techniques are crucial for confirming the presence of the amide and carboxylate groups and for probing the intermolecular interactions, such as hydrogen bonding.

Characteristic Vibrational Modes of Potassium Oxamate

Based on experimental data for potassium oxamate and related salts, the following vibrational assignments can be made.[5]

| Wavenumber (cm⁻¹) | Vibration Mode | Technique | Description |

| 3400 - 3200 | ν(N-H) | FTIR/Raman | Symmetric and asymmetric stretching of the N-H bonds in the primary amide. |

| ~1710 | ν(C=O) | FTIR/Raman | Stretching of the amide carbonyl group (Amide I band). |

| ~1670 | νas(COO⁻) | FTIR | Asymmetric stretching of the carboxylate group. |

| ~1600 | δ(N-H) | FTIR | Bending (scissoring) of the N-H₂ group (Amide II band). |

| ~1400 | νs(COO⁻) | FTIR | Symmetric stretching of the carboxylate group. |

| ~850 | ν(C-C) | Raman | Stretching of the central carbon-carbon bond. |

Experimental Protocol: FTIR Spectroscopy (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum.

-

Sample Application: Place a small amount of the dry potassium oxamate powder onto the ATR crystal, ensuring complete coverage.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: Perform a baseline correction and ATR correction on the collected spectrum.

Experimental Protocol: Raman Spectroscopy

-

Instrument Setup: Calibrate the Raman spectrometer using a standard reference, such as a silicon wafer.

-

Sample Preparation: Place a small amount of the potassium oxamate powder on a microscope slide.

-

Data Acquisition: Focus the laser onto the sample. Acquire the Raman spectrum over a suitable range (e.g., 3500-100 cm⁻¹) with an appropriate laser power and acquisition time to obtain a good signal-to-noise ratio while avoiding sample degradation.

-

Data Processing: Perform a baseline correction to remove any fluorescence background.

IV. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule in solution. For potassium oxamate, ¹³C NMR is particularly informative for confirming the presence of the two distinct carbonyl carbons.

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C =O (amide) | ~167 ppm | Typical chemical shift for an amide carbonyl carbon. |

| C OO⁻ (carboxylate) | ~172 ppm | Characteristic chemical shift for a carboxylate carbon. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 20-30 mg of potassium oxamate in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O). Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Data Acquisition: Acquire the ¹³C NMR spectrum. A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon. A sufficient number of scans must be acquired to achieve an adequate signal-to-noise ratio, which can take from several minutes to hours depending on the sample concentration and instrument sensitivity.

-

Data Processing: Apply a Fourier transform to the raw data, followed by phase and baseline corrections. Reference the spectrum using the known chemical shift of a reference standard.

V. Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide critical information about the thermal stability, decomposition profile, and phase transitions of a material. TGA measures the change in mass as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.

For potassium oxamate, thermal analysis can reveal the presence of solvated water, its decomposition temperature, and the nature of the final decomposition products. Based on the thermal behavior of related compounds like potassium oxalate, it is expected that potassium oxamate will decompose at elevated temperatures, likely forming potassium carbonate as a final residue in an inert atmosphere.[6][7]

Figure 2: Integrated workflow for the structural analysis of potassium oxamate.

Experimental Protocol: TGA/DSC Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground potassium oxamate into an appropriate TGA/DSC pan (e.g., aluminum or alumina).

-

Instrument Setup: Place the sample pan and an empty reference pan into the instrument.

-

Data Acquisition: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen or air).

-

Data Analysis: Analyze the resulting TGA curve to identify the temperatures of mass loss events and the percentage of mass lost. Analyze the DSC curve to identify the temperatures and enthalpies of endothermic or exothermic transitions.

VI. Conclusion

The structural analysis of potassium oxamate requires a multi-faceted approach, integrating data from crystallographic, spectroscopic, and thermal techniques. While a definitive single-crystal X-ray structure remains to be published, a combination of robust experimental protocols for related techniques and insightful computational predictions provides a detailed and scientifically rigorous understanding of its molecular and solid-state properties. The methodologies outlined in this guide provide researchers and drug development professionals with a comprehensive framework for the thorough characterization of this important metabolic inhibitor, ensuring the quality and integrity of their scientific investigations.

References

-

Wimalawansa, S. J. (2020). Lactate Dehydrogenase Inhibition With Oxamate Exerts Bone Anabolic Effect. Journal of Bone and Mineral Research, 35(12), 2432-2443. Available at: [Link]

-

Mourya, V. K., et al. (2008). Spectral (DFT-IR, FT-IR and UV) similarities and differences between substrate (pyruvate) and inhibitor (oxamate) of lactic dehydrogenase (LDH). ResearchGate. Available at: [Link]

-

PubChem. (n.d.). Potassium oxamate. National Center for Biotechnology Information. Available at: [Link]

- Wallace, F., & Wagner, E. (1978). Infrared and far-infrared spectra of solid oxamic acid, deutero-oxamic acid and their salts. Spectrochimica Acta Part A: Molecular Spectroscopy, 34(6), 589-606.

-

Marlier, J. F., et al. (2014). Oxamate is an alternative substrate for pyruvate carboxylase from Rhizobium etli. Archives of Biochemistry and Biophysics, 558, 51-57. Available at: [Link]

-

Higashiyama, T., & Hasegawa, S. (1971). The Differential Thermal Analysis of Potassium Oxalate. Bulletin of the Chemical Society of Japan, 44(7), 1727-1730. Available at: [Link]

-

Wikipedia. (n.d.). Oxamate. Available at: [Link]

-

Broadhurst, M. D. (1969). Thermogravimetry and differential thermal analysis studies on potassium titanyl oxalate and potassium aluminium oxalate and related oxalates. The Analyst, 94(1122), 742-749. Available at: [Link]

-

Higashiyama, T., & Hasegawa, S. (1971). The Differential Thermal Analysis of Potassium Oxalate. Bulletin of the Chemical Society of Japan, 44(7), 1727-1730. Available at: [Link]

-

Broadhurst, M. D., & Dollimore, D. (1969). Thermogravimetry and differential thermal analysis studies on potassium titanyl oxalate and potassium aluminium oxalate and related oxalates. Analyst, 94(1122), 742-749. Available at: [Link]

Sources

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. Oxamate - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Analogues of Oxamate, Pyruvate, and Lactate as Potential Inhibitors of Plasmodium knowlesi Lactate Dehydrogenase Identified Using Virtual Screening and Verified via Inhibition Assays [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Thermogravimetry and differential thermal analysis studies on potassium titanyl oxalate and potassium aluminium oxalate and related oxalates - Analyst (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of Potassium Oxamate in Research Solvents

This guide provides a comprehensive technical overview of the solubility of potassium oxamate (also known as potassium aminooxoacetate), a compound of interest in various research and drug development contexts. Recognizing the limited availability of specific quantitative solubility data in public literature, this document focuses on delivering a foundational understanding of the principles governing its solubility, a qualitative assessment of its expected behavior in various solvent classes, and a detailed, field-proven experimental protocol for the precise determination of its solubility. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding and practical methodology for working with this compound.

Introduction to Potassium Oxamate and Its Scientific Relevance

Potassium oxamate, the potassium salt of oxamic acid, is a molecule with significant potential in biochemical and pharmaceutical research. Oxamic acid and its derivatives are known inhibitors of lactate dehydrogenase (LDH), an enzyme crucial in anaerobic glycolysis. This mechanism of action makes potassium oxamate a valuable tool in cancer research, metabolic studies, and the development of novel therapeutics. Understanding its solubility is a critical first step in designing experiments, formulating drug delivery systems, and ensuring reliable results in in vitro and in vivo studies.[1] Low aqueous solubility can lead to unpredictable outcomes in biological assays and hinder bioavailability in preclinical studies.[2][3][4]

The Theoretical Framework of Potassium Oxamate Solubility

The solubility of a compound is a measure of the maximum amount of that substance that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution. For an ionic compound like potassium oxamate (C₂H₂KNO₃), the dissolution process in a solvent is a complex interplay of energetic factors.[5]

The process can be conceptually broken down into three steps:

-

Overcoming Lattice Energy: Energy is required to break the electrostatic forces holding the potassium (K⁺) and oxamate (C₂H₂NO₃⁻) ions together in the solid crystal lattice.[6][7]

-

Solvent-Solvent Interaction Disruption: Energy is needed to overcome the intermolecular forces between solvent molecules to create a cavity for the solute ions.[8][9]

-

Solvation: Energy is released when the separated ions are surrounded and stabilized by solvent molecules through ion-dipole interactions. This process is known as hydration when the solvent is water.[6][9][10]

The overall enthalpy of dissolution (ΔHsoln) is the sum of the enthalpy changes of these three steps.[9] Whether the dissolution is endothermic or exothermic depends on the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released during solvation.[8][10]

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[11] Polar solvents are generally effective at dissolving polar and ionic solutes like potassium oxamate, while non-polar solvents are not. This is due to the ability of polar solvent molecules to effectively solvate the ions, stabilizing them in solution.[12][13][14][15]

Qualitative Solubility Profile of Potassium Oxamate

Based on its chemical structure as a potassium salt of a small, polar organic acid, a qualitative solubility profile can be predicted. The presence of the carboxylate and amide functional groups in the oxamate anion, along with the potassium cation, makes the compound highly polar.

| Solvent Class | Representative Solvents | Predicted Solubility of Potassium Oxamate | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | These solvents have high dielectric constants and are excellent hydrogen bond donors and acceptors, allowing for strong solvation of both the potassium cation and the oxamate anion.[11][12][13] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to High | These solvents have high dielectric constants and large dipole moments, enabling them to solvate the potassium cation effectively. While they cannot donate hydrogen bonds, they can act as hydrogen bond acceptors for the amide group of the oxamate anion.[16] |

| Polar Aprotic | Acetonitrile | Low to Moderate | Acetonitrile is less polar than DMSO and DMF and is a weaker hydrogen bond acceptor, leading to less effective solvation of the oxamate anion.[17][18] |

| Non-Polar | Hexane, Toluene | Very Low / Insoluble | The lack of polarity and inability to form significant interactions with the ions of potassium oxamate results in poor solvation and therefore very low solubility.[11][12] |

Experimental Determination of Solubility: The Shake-Flask Method